2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
1688-92-2 |
|---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2,4-diamino-5-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H9N5O/c1-8-2-3(6)9-5(7)10-4(2)11/h8H,1H3,(H5,6,7,9,10,11) |
InChI Key |
LFJQQDOISXTMNT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(NC1=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one typically involves the reaction of guanidine derivatives with cyanoacetates under controlled conditions. One common method involves the condensation of guanidine with ethyl cyanoacetate, followed by cyclization and subsequent methylation to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s amino groups at positions 2 and 6, along with the methylamino group at position 5, participate in nucleophilic substitution. For example:
-
Reaction with sulfonyl chlorides : Under basic conditions (e.g., K₂CO₃ in acetone), the amino groups react with sulfonyl chlorides to form sulfonate derivatives. This is analogous to the synthesis of 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate ( ).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Naphthalene-2-sulfonyl chloride | K₂CO₃, acetone, reflux, 4h | 2,6-Diaminopyrimidin-4-yl sulfonate | 77% |
-
Piperidine substitution : In a related pyrimidine synthesis, chloro derivatives undergo substitution with piperidine under reflux to yield N-oxide derivatives ( ).
Oxidation and Nitroso Functionalization
The methylamino group (position 5) can undergo oxidation to form nitroso intermediates. For instance:
-
Formation of nitroso derivatives : Treatment with nitrosating agents (e.g., HNO₂) converts the methylamino group to a nitroso group, as seen in the synthesis of 2,6-diamino-5-nitroso-4(1H)-pyrimidinone ( ).
| Starting Material | Reagent | Product | Physical Properties |
|---|---|---|---|
| 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one | HNO₂, H₂O, 0°C | 2,6-Diamino-5-nitroso-pyrimidin-4-one | M.p. >360°C; Density: 2.19 g/cm³ |
Sulfonation and Sulfamate Formation
The amino groups react with sulfating agents to form sulfamates or sulfonates, enhancing water solubility for pharmaceutical applications:
-
Sulfamate synthesis : Using sulfur trioxide complexes in DMF, sulfamate derivatives are formed with potential kinase inhibitory activity ( ).
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle formation:
-
Oxazole ring formation : Reaction with 1,3-oxazol-2-yl hexanoyl chloride introduces an oxazole moiety at position 5, forming 2,6-diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one ().
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| 1,3-Oxazol-2-yl hexanoyl chloride | DMF, Pd catalyst, 80°C | Oxazole-functionalized pyrimidine | Kinase inhibition studies |
Reduction of Nitroso Intermediates
Nitroso groups introduced via oxidation can be reduced back to amines:
-
Ammonium sulfide reduction : Treatment with (NH₄)₂S at 50°C for 30 minutes converts nitroso groups to amino groups, as demonstrated in related diaminopyrimidine syntheses ( ).
Suzuki Cross-Coupling Reactions
The pyrimidine core participates in palladium-catalyzed cross-couplings:
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain synthesized derivatives show activity against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antibiotics or antimicrobial agents.
2. Anti-Cancer Potential
The compound has been explored for its anti-cancer properties. Pyrimidine derivatives are known to inhibit specific kinases involved in cancer progression. For example, compounds similar to this compound have been identified as inhibitors of the c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) . Such findings highlight the potential of this compound in cancer therapy.
3. Vascular Endothelial Growth Factor Receptor Inhibition
The compound's structural analogs have been investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in antiangiogenic therapy. These inhibitors can potentially disrupt tumor blood supply, thereby inhibiting tumor growth and metastasis . This application is particularly relevant in treating solid tumors.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In nucleic acids, it can intercalate between base pairs, disrupting the structure and function of DNA or RNA.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structural analogues of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one, highlighting substituent differences, molecular formulas, and key characteristics:
Impact of Substituents on Properties
Electronic Effects
- Nitroso Group (C₄H₅N₅O₂): The nitroso group in 2,6-diamino-5-nitroso-1H-pyrimidin-4-one withdraws electron density, making the pyrimidine ring more electrophilic. This contrasts with the electron-donating methylamino group in the target compound, which enhances nucleophilic reactivity .
- Sulfonamido-Phenylazo Group (C₁₆H₁₇N₉O₃S) : The sulfonamido moiety introduces antibacterial properties, likely via inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis .
Solubility and Bioavailability
- The β-D-glucopyranosyloxy substituent (C₁₀H₁₆N₄O₇) significantly improves water solubility, making it suitable for oral administration . In contrast, the methylamino group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility.
Biological Activity
2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one (often referred to as DAMP) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and in therapeutic applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of DAMP based on diverse research findings.
- Chemical Formula : CHNO
- Molecular Weight : 155.16 g/mol
- CAS Number : 135516203
- Structure : The compound features a pyrimidine ring substituted with amino groups and a methylamino group, contributing to its biological activity.
Synthesis
The synthesis of DAMP typically involves multi-step reactions starting from commercially available pyrimidine derivatives. A notable method includes:
- Nucleophilic Substitution : Utilizing 4,6-dichloropyrimidine as a precursor.
- Amide Bond Formation : Involving various amines to introduce the methylamino group.
- Purification : Commonly achieved through crystallization or chromatography techniques.
Enzyme Inhibition
DAMP has been studied for its inhibitory effects on several key enzymes:
- Dihydrofolate Reductase (DHFR) : DAMP and its analogs have shown promising activity against DHFR, which is crucial in folate metabolism. This inhibition is particularly relevant in the context of cancer and bacterial infections, where folate synthesis is a target for therapeutic intervention .
- FLT3 Kinase : Recent studies indicate that compounds structurally related to DAMP exhibit potent inhibition of FLT3 kinase, which is implicated in acute myeloid leukemia (AML). For instance, a related compound demonstrated an IC value of 13.9 nM against FLT3 in cellular models .
Antimicrobial Activity
DAMP derivatives have been evaluated for their antimicrobial properties:
- MRSA : Certain analogs have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibiotic agents .
- Opportunistic Pathogens : Compounds derived from DAMP have been reported to selectively inhibit DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, offering a therapeutic pathway for immunocompromised patients .
Case Studies
Several case studies illustrate the biological activity of DAMP and its derivatives:
- Study on DHFR Inhibition :
- FLT3 Inhibition in AML Models :
Table 1: Biological Activity of Selected DAMP Analogues
| Compound | Target Enzyme | IC Value (nM) | Selectivity |
|---|---|---|---|
| Compound 11 | DHFR (Toxoplasma) | 5 | High |
| Compound 13a | FLT3 | 13.9 | Selective for FLT3 |
| Compound X | MRSA | 20 | Moderate |
Q & A
Basic: What are the recommended synthetic routes for 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like 2-amino-6-ethyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (yield: 87%) are synthesized via thiol-substitution reactions under reflux conditions in ethanol . Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization using solvents like methanol or DMSO. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. For pyrimidine derivatives, elemental analysis (C, H, N) and HRMS are critical for verifying molecular integrity .
Basic: How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- ¹H/¹³C NMR: Assign tautomeric forms (e.g., keto-enol tautomerism). For example, pyrimidinone derivatives show NH protons at δ 12.0–13.0 ppm and aromatic protons at δ 7.0–8.5 ppm in DMSO-d₆ .
- Mass Spectrometry: HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ for C₅H₈N₅O: 154.0722).
- X-ray Crystallography: Resolves ambiguity in tautomeric states or regiochemistry .
Advanced: How can researchers resolve discrepancies in NMR data caused by tautomerism or dynamic exchange in this compound?
Methodological Answer:
Dynamic NMR (DNMR) or variable-temperature studies (e.g., 25–80°C in DMSO-d₆) can decouple exchange-broadened signals. For example, NH protons in pyrimidinones exhibit coalescence at elevated temperatures, revealing tautomeric equilibria . 2D NMR (¹H-¹³C HSQC, NOESY) aids in assigning proton environments. Computational methods (DFT, Gaussian) predict stable tautomers and compare theoretical/experimental shifts .
Advanced: What strategies mitigate instability of this compound under oxidative or hydrolytic conditions?
Methodological Answer:
- Oxidative Stability: Store under inert gas (N₂/Ar) at –20°C. Antioxidants like BHT (0.1% w/v) reduce degradation .
- Hydrolytic Stability: Adjust pH (optimal: 6–8) to prevent ring-opening. Lyophilization minimizes water exposure.
- Accelerated Stability Testing: Use HPLC to track degradation products (e.g., 4-oxo derivatives) under stress conditions (40°C/75% RH for 4 weeks) .
Advanced: How can researchers address contradictory bioactivity data in structural analogs of this compound?
Methodological Answer:
- SAR Studies: Compare substituent effects. For instance, 5-(thiophen-2-yl) analogs show enhanced antioxidant activity (IC₅₀: 12 µM) vs. 5-phenyl derivatives (IC₅₀: 28 µM) due to electron-rich sulfur .
- Computational Modeling: Dock analogs into target proteins (e.g., DHFR) using AutoDock Vina to rationalize activity differences .
- Control Experiments: Validate assays with positive controls (e.g., ascorbic acid for antioxidant studies) to rule out assay-specific artifacts .
Advanced: What experimental designs are recommended for studying the compound’s interaction with metal ions or biomacromolecules?
Methodological Answer:
- UV-Vis Titration: Monitor λₘₐₓ shifts (e.g., 270 → 290 nm) upon metal binding (Cu²⁺, Fe³⁺) to calculate binding constants (Benesi-Hildebrand method) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions.
- Circular Dichroism (CD): Detect conformational changes in DNA/RNA upon binding .
Advanced: How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Screening: Use the shake-flake method in DMSO, ethanol, and water (with 0.1% Tween-80). For example, pyrimidinones show higher solubility in DMSO (≥50 mg/mL) vs. water (<1 mg/mL) .
- Co-solvency Approach: Blend ethanol/water (70:30) to enhance solubility while maintaining stability .
- Hansen Solubility Parameters: Predict solubility using HSPiP software to match solvent/compound polarity .
Advanced: What analytical techniques differentiate this compound from its glucosylated analogs (e.g., Vicine)?
Methodological Answer:
- LC-MS/MS: Glucosylated analogs (e.g., Vicine, m/z 303.1) fragment differently vs. non-glycosylated forms (m/z 154.1) .
- Enzymatic Hydrolysis: Use β-glucosidase to cleave glycosidic bonds, followed by HPLC to detect aglycone .
- ¹³C NMR: Glucosylation introduces anomeric carbons (δ 95–105 ppm) absent in the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
